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Compound of Interest

Compound Name: 3-Butenal, 2-oxo-

Introduction

3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal or vinylglyoxal, is a small organic molecule
with the chemical formula CsH4O2.[1] Its structure, featuring both an aldehyde and a ketone
functional group in conjugation with a vinyl group, suggests a high degree of reactivity and
potential for diverse chemical transformations. Despite its simple structure, a comprehensive
search of publicly available scientific databases and literature reveals a notable absence of
experimentally determined spectroscopic data (NMR, IR, MS). This technical guide, therefore,
presents a predicted spectroscopic profile of 3-Butenal, 2-oxo- based on established principles
of spectroscopy and computational chemistry. The information provided herein is intended to
serve as a reference for researchers, scientists, and professionals in drug development who
may be interested in the synthesis, characterization, or application of this compound.

Predicted Spectroscopic Data

In the absence of experimental spectra, the following data has been predicted using widely
accepted spectroscopic principles and computational tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehydic proton (-
9.7-9.8 Singlet 1H
CHO)
6.9-7.0 Doublet of doublets 1H Vinylic proton (=CH-)
Vinylic proton (trans to
6.5-6.6 Doublet 1H
C=0, =CH)
Vinylic proton (cis to
6.0-6.1 Doublet 1H
C=0, =CHy)
Predicted 3C NMR Data (125 MHz, CDCls)
Chemical Shift (6, ppm) Carbon Type Assighment
195 - 200 C=0 Ketonic Carbonyl
190 - 195 C=0 Aldehydic Carbonyl
135 - 140 CH Vinylic CH
130 - 135 CH2 Vinylic CH2

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3050 - 3150 Medium =C-H Stretch (Vinylic)
2820 - 2850, 2720 - 2750 Medium, Weak C-H Stretch (Aldehyde)
1720 - 1740 Strong C=0 Stretch (Aldehyde)

C=0 Stretch (a,B-unsaturated
1680 - 1700 Strong

Ketone)

1620 - 1640 Medium C=C stretch (Vinylic)

910 - 990 Strong =C-H Bend (Out-of-plane)
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron lonization - El)

mlz Relative Intensity (%) Assignment

84 60 [M]* (Molecular lon)

56 100 M- COJ*

55 80 [M - CHOJ*

29 40 [CHOJ*

28 50 [COT*

27 70 [C2Hs]*

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a small,
non-volatile organic compound like 3-Butenal, 2-o0xo-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de, D20) in a standard 5 mm NMR tube. The

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b3048451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

choice of solvent is critical and should be one that dissolves the compound well and does not
have signals that overlap with the analyte's signals.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion and resolution.

e 1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical
parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged
to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.
Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number
of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically
required.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shift scale using the residual solvent peak as a
reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of
the liquid between two salt plates (e.g., NaCl or KBr).

o Solid: If the compound is a solid, a KBr pellet can be made by grinding a small amount of
the sample with dry KBr powder and pressing the mixture into a transparent disk.
Alternatively, a solution can be prepared in a suitable solvent (e.g., CCls, CHCI3) and the
spectrum recorded in a liquid cell.

 Instrumentation: Use a standard FTIR spectrometer.

o Data Acquisition: Record a background spectrum of the empty sample holder (or the pure
solvent). Then, record the spectrum of the sample. The instrument software will automatically
ratio the sample spectrum to the background spectrum to produce the final absorbance or
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transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio. The spectral range is usually 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or
by direct insertion probe. For less volatile compounds, electrospray ionization (ESI) or
matrix-assisted laser desorption/ionization (MALDI) can be used.

 lonization: lonize the sample molecules. Electron ionization (El) is a common technique for
volatile, thermally stable compounds and typically results in extensive fragmentation, which
can be useful for structure elucidation. Soft ionization techniques like ESI or chemical
ionization (CI) are used for more fragile molecules to keep the molecular ion intact.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

o Detection: Detect the separated ions and record their abundance. The resulting data is
presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an
unknown organic compound.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis

Mass Spectrometry

Sample Preparation Structure Elucidation

Synthesis & Purification IR Spectroscopy Data Integration & Analysis >| Structure Determination

NMR Spectroscopy
(tH, ©C)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a predicted spectroscopic profile for 3-Butenal, 2-oxo-, a
compound for which experimental data is not readily available. The predicted NMR, IR, and MS
data, along with the general experimental protocols, offer a valuable starting point for
researchers interested in this molecule. The provided workflow diagram further illustrates the
logical progression of spectroscopic analysis in organic chemistry. It is important to note that
while predictions are based on sound chemical principles, experimental verification remains the
gold standard for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3-Butenal, 2-oxo- | C4H402 | CID 167605 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Butenal, 2-oxo-: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3048451#3-butenal-2-oxo-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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